molecular formula C13H10N4O4 B2608348 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 946362-21-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2608348
CAS No.: 946362-21-6
M. Wt: 286.247
InChI Key: JMRJNFLDFULJHO-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features both isoxazole and oxadiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole and oxadiazole rings. For instance, the isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkynes . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as toxicity and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic moieties .

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)11(18)15-13-17-16-12(20-13)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRJNFLDFULJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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